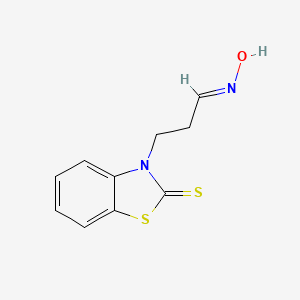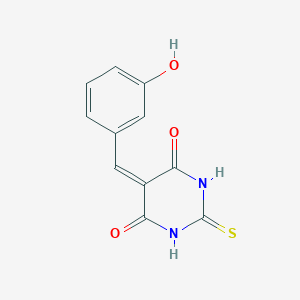
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)cyclohexanecarboxamide, also known as BTD, is a synthetic compound that has been studied for its potential applications in scientific research. BTD belongs to the class of benzothiadiazole derivatives, which have been found to exhibit a wide range of biological activities.
Mécanisme D'action
The mechanism of action of N-(5-methyl-2,1,3-benzothiadiazol-4-yl)cyclohexanecarboxamide is not fully understood. However, it has been proposed that N-(5-methyl-2,1,3-benzothiadiazol-4-yl)cyclohexanecarboxamide exerts its biological activity by interacting with various cellular targets such as enzymes and receptors. N-(5-methyl-2,1,3-benzothiadiazol-4-yl)cyclohexanecarboxamide has been shown to inhibit the activity of enzymes such as topoisomerase II, which is involved in DNA replication and repair. It has also been found to modulate the activity of receptors such as GABA-A receptors, which are involved in the regulation of neuronal activity.
Biochemical and Physiological Effects:
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)cyclohexanecarboxamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are implicated in various diseases such as cancer, neurodegenerative diseases, and cardiovascular diseases. N-(5-methyl-2,1,3-benzothiadiazol-4-yl)cyclohexanecarboxamide has also been found to modulate the activity of various enzymes and receptors, which are involved in cellular processes such as DNA replication, repair, and neuronal activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(5-methyl-2,1,3-benzothiadiazol-4-yl)cyclohexanecarboxamide is its synthetic nature, which allows for the production of large quantities of the compound with high purity. This makes it suitable for use in various lab experiments. However, one of the limitations of N-(5-methyl-2,1,3-benzothiadiazol-4-yl)cyclohexanecarboxamide is its relatively unknown mechanism of action, which makes it difficult to design experiments to fully understand its biological activity.
Orientations Futures
There are several future directions for research on N-(5-methyl-2,1,3-benzothiadiazol-4-yl)cyclohexanecarboxamide. One area of interest is the development of derivatives of N-(5-methyl-2,1,3-benzothiadiazol-4-yl)cyclohexanecarboxamide with improved biological activity and selectivity. Another area of interest is the investigation of the mechanism of action of N-(5-methyl-2,1,3-benzothiadiazol-4-yl)cyclohexanecarboxamide, which could provide insights into its potential applications in various diseases. Additionally, the development of new synthesis methods for N-(5-methyl-2,1,3-benzothiadiazol-4-yl)cyclohexanecarboxamide could lead to the production of more efficient and cost-effective compounds.
Méthodes De Synthèse
The synthesis of N-(5-methyl-2,1,3-benzothiadiazol-4-yl)cyclohexanecarboxamide involves the reaction of 5-methyl-2,1,3-benzothiadiazole with cyclohexanecarboxylic acid chloride in the presence of a base. The resulting product is then purified using column chromatography. This method has been reported to yield N-(5-methyl-2,1,3-benzothiadiazol-4-yl)cyclohexanecarboxamide with high purity and good yield.
Applications De Recherche Scientifique
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)cyclohexanecarboxamide has been studied for its potential applications in various scientific research fields. One of the main areas of interest is cancer research. N-(5-methyl-2,1,3-benzothiadiazol-4-yl)cyclohexanecarboxamide has been found to exhibit anti-cancer activity by inducing apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the growth of cancer cells by interfering with their cell cycle progression.
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)cyclohexanecarboxamide has also been studied for its potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
IUPAC Name |
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c1-9-7-8-11-13(17-19-16-11)12(9)15-14(18)10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYVWPVKRXHRBCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NSN=C2C=C1)NC(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)cyclohexanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-4H-1,2,4-triazol-4-yl-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5857288.png)

![2,4-dimethylfuro[3,2-c]quinoline](/img/structure/B5857301.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B5857306.png)


![4-[(4-tert-butylbenzoyl)amino]phenyl thiocyanate](/img/structure/B5857320.png)

![5-(benzylamino)-2-[(3-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5857352.png)

